Cas no 353257-75-7 (1-(3-chloroquinoxalin-2-yl)piperidin-3-ol)
353257-75-7 structure
Product Name:1-(3-chloroquinoxalin-2-yl)piperidin-3-ol
Numero CAS:353257-75-7
MF:C13H14ClN3O
MW:263.722761631012
CID:1469489
PubChem ID:16044116
Update Time:2025-10-05
1-(3-chloroquinoxalin-2-yl)piperidin-3-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(3-chloroquinoxalin-2-yl)piperidin-3-ol
- Oprea1_214035
- AGN-PC-00S1J8
- MolPort-002-815-131
- SBB074715
- AK-52415
- 1-(3-CHLORO-QUINOXALIN-2-YL)-PIPERIDIN-3-OL
- AI-204
- 353257-75-7
- DTXSID60581406
- DB-300556
- AI-204/31689064
- 1-(3-chloro-2-quinoxalinyl)-3-piperidinol
- 1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-ol, 98+% C13H14ClN3O, MW: 263.72
- AKOS015940853
- SCHEMBL25800533
-
- MDL: MFCD02325372
- Inchi: 1S/C13H14ClN3O/c14-12-13(17-7-3-4-9(18)8-17)16-11-6-2-1-5-10(11)15-12/h1-2,5-6,9,18H,3-4,7-8H2
- Chiave InChI: JHEDHBXWDSHMBE-UHFFFAOYSA-N
- Sorrisi: ClC1C(=NC2C=CC=CC=2N=1)N1CCCC(C1)O
Proprietà calcolate
- Massa esatta: 263.0825398g/mol
- Massa monoisotopica: 263.0825398g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 291
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 49.2Ų
Proprietà sperimentali
- Densità: 1.379
- Punto di ebollizione: 435.1±45.0 °C(Predicted)
- PSA: 49.25000
- LogP: 2.30930
1-(3-chloroquinoxalin-2-yl)piperidin-3-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM142074-1g |
1-(3-chloroquinoxalin-2-yl)piperidin-3-ol |
353257-75-7 | 95% | 1g |
$429 | 2021-08-05 | |
| Chemenu | CM142074-1g |
1-(3-chloroquinoxalin-2-yl)piperidin-3-ol |
353257-75-7 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667865-1g |
1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol |
353257-75-7 | 98% | 1g |
¥4767.00 | 2024-05-17 |
1-(3-chloroquinoxalin-2-yl)piperidin-3-ol Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
353257-75-7 (1-(3-chloroquinoxalin-2-yl)piperidin-3-ol) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti